![molecular formula C21H19F2NO4 B2502650 3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-difluoropropanoic acid CAS No. 2138375-42-3](/img/structure/B2502650.png)
3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-difluoropropanoic acid
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Overview
Description
3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-difluoropropanoic acid is a chemical compound that is commonly used in scientific research. It is also known as CPFMOC-DIF and has the chemical formula C22H20F2NO4. This compound is used to study the mechanism of action, biochemical and physiological effects, and limitations of various drugs.
Mechanism of Action
CPFMOC-DIF works by inhibiting the activity of certain enzymes in the body. It specifically targets enzymes that are involved in the metabolism of drugs. By inhibiting these enzymes, CPFMOC-DIF can increase the activity of other drugs in the body.
Biochemical and Physiological Effects:
CPFMOC-DIF has been shown to have a number of biochemical and physiological effects on the body. It can increase the activity of certain drugs, leading to more effective treatments. It can also increase the toxicity of certain drugs, leading to potential side effects.
Advantages and Limitations for Lab Experiments
The advantages of using CPFMOC-DIF in lab experiments include its ability to increase the activity of other drugs, its stability in organic solvents, and its availability. The limitations of using CPFMOC-DIF include its potential toxicity and its limited solubility in water.
Future Directions
There are a number of future directions for research involving CPFMOC-DIF. One area of research is the development of new drugs that can be used in combination with CPFMOC-DIF to increase their effectiveness. Another area of research is the study of the potential side effects of CPFMOC-DIF on the body. Finally, further research is needed to fully understand the mechanism of action of CPFMOC-DIF and its potential applications in drug development.
Synthesis Methods
The synthesis method of CPFMOC-DIF involves the reaction of 3-cyclopropyl-2,2-difluoropropenoic acid with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure CPFMOC-DIF.
Scientific Research Applications
CPFMOC-DIF is widely used in scientific research to study the mechanism of action of various drugs. It is used as a reference compound to compare the activity of other drugs. CPFMOC-DIF is also used to study the biochemical and physiological effects of drugs on the body.
properties
IUPAC Name |
3-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-difluoropropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO4/c22-21(23,19(25)26)18(12-9-10-12)24-20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEDZHYAUFQZRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(C(=O)O)(F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-difluoropropanoic acid |
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